3-fluoro-2-iodobenzenesulfonaMide

Overview

Description

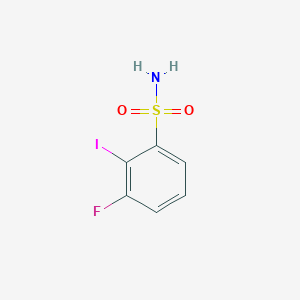

3-Fluoro-2-iodobenzenesulfonamide is a chemical compound with the molecular formula C6H5FINO2S and a molecular weight of 301.08 g/mol . It is widely used in scientific experiments for various purposes.

Synthesis Analysis

The synthesis of fluorinated compounds, including 3-fluoro-2-iodobenzenesulfonamide, has attracted significant attention from biologists and chemists due to their potential applications in various fields . The synthesis of 3-fluoro-2-iodobenzenesulfonamide is not straightforward and typically requires specific reaction conditions .Molecular Structure Analysis

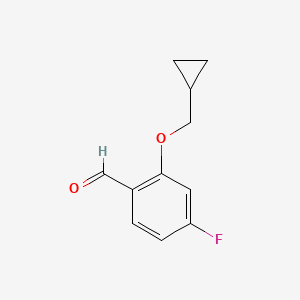

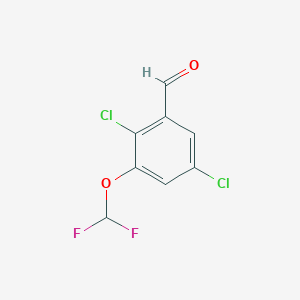

The molecular structure of 3-fluoro-2-iodobenzenesulfonamide consists of a benzene ring substituted with a fluoro group, an iodo group, and a sulfonamide group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

The chemical reactions involving 3-fluoro-2-iodobenzenesulfonamide are complex and require further study. The compound’s reactivity can be influenced by the presence of the fluoro and iodo groups, which can participate in various chemical reactions .Scientific Research Applications

Fluorescent Probes

3-fluoro-2-iodobenzenesulfonamide could potentially be used in the design and synthesis of fluorescent probes . Fluorescent probes are sensitive, selective, and non-toxic in detection, providing a new solution in biomedical, environmental monitoring, and food safety . The design of fluorescent probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups .

Biomedical Applications

The compound could be used in various biomedical applications. For instance, fluorescent probes and organic small molecule fluorescent probes have been widely used in various fields such as biomedical, environmental monitoring, and food safety .

Environmental Monitoring

3-fluoro-2-iodobenzenesulfonamide could be used in environmental monitoring. The unique optical properties and high sensitivity of fluorescent probes make them suitable for this application .

Food Safety

In the field of food safety, 3-fluoro-2-iodobenzenesulfonamide could be used in the design of fluorescent probes for detecting harmful substances .

Drug Design and Production

3-fluoro-2-iodobenzenesulfonamide could be used in the synthesis of biologically active sulfonamide-based indole analogs . These analogs have shown a variety of pharmacological actions and have been long employed as an active ingredient in drug design and production .

Antimicrobial Actions

The sulfonamide analogs of indole, which could potentially include 3-fluoro-2-iodobenzenesulfonamide, have recently been produced and exhibit strong antimicrobial actions .

Mechanism of Action

While the specific mechanism of action for 3-fluoro-2-iodobenzenesulfonamide is not explicitly stated in the search results, sulfonamides, in general, are known to inhibit the enzyme involved in the production of dihydrofolic acid, blocking bacterial biosynthesis of folic acid and subsequently, pyrimidines and purines required for nucleic acid synthesis .

Safety and Hazards

While specific safety data for 3-fluoro-2-iodobenzenesulfonamide was not found, sulfonamides, in general, can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .

Future Directions

Fluorinated compounds, including 3-fluoro-2-iodobenzenesulfonamide, present opportunities for drug discovery and other applications. The unique properties of fluorine make fluorinated organic compounds attractive in many research areas . The development of N-F fluorinating agents and their fluorinations is an active area of research, and these compounds are expected to have a significant impact on future scientific and technological advancements .

properties

IUPAC Name |

3-fluoro-2-iodobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FINO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUUGFOXEVSQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FINO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-2-iodobenzenesulfonaMide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1461080.png)

![2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1461083.png)

![2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1461085.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1461089.png)

![2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1461094.png)